Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate
CAS No.:
Cat. No.: VC16780604
Molecular Formula: C15H20BrNO3
Molecular Weight: 342.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BrNO3 |
|---|---|
| Molecular Weight | 342.23 g/mol |
| IUPAC Name | tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate |
| Standard InChI | InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-12(13-9-19-13)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,17,18) |
| Standard InChI Key | SSWNVKAEOHGSDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 |
Introduction
Molecular Structure and Characterization
Structural Features
The compound’s structure (IUPAC name: tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate) integrates three key functional groups:
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A 3-bromophenyl ring, providing electrophilic aromatic substitution sites.
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An epoxide (oxiran-2-yl) group, enabling ring-opening reactions.
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A tert-butyl carbamate group, serving as a protective moiety for amines .
The molecular formula is , with a molar mass of 342.23 g/mol. The stereochemistry of the epoxide and carbamate groups influences its reactivity, as evidenced by NMR studies showing distinct proton environments for the epoxide’s oxygen-bearing carbons .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 342.23 g/mol | |
| IUPAC Name | tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-yl)ethyl]carbamate | |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C2CO2 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Epoxidation: Starting from 3-bromophenylacetaldehyde, epoxidation using meta-chloroperbenzoic acid (mCPBA) forms the oxiran-2-yl group.
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Carbamate Formation: Reaction with tert-butyl carbamate under Mitsunobu conditions introduces the protective group .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Epoxidation | mCPBA, CHCl, 0°C → RT | 75–85% | |
| Carbamation | DIAD, PPh, THF, 24h | 68% |
Purification and Analysis
Purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the product with >95% purity . NMR (, ) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Physicochemical Properties
Spectroscopic Data
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NMR (CDCl): δ 1.44 (s, 9H, tert-butyl), 3.03–4.01 (m, epoxide and CH groups), 7.20–7.45 (m, aromatic H) .
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IR (KBr): 1745 cm (C=O stretch), 1240 cm (C-O-C epoxide).
Chemical Reactivity and Applications
Epoxide Ring-Opening Reactions
The oxiran-2-yl group undergoes nucleophilic attack, enabling:
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Amine Addition: Forms β-amino alcohols, intermediates in drug synthesis.
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Acid-Catalyzed Hydrolysis: Produces diols for polymer chemistry.
Pharmaceutical Applications
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Prodrug Design: The carbamate group protects amine functionalities in antiviral agents .
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Kinase Inhibitors: Bromophenyl derivatives show activity in cancer cell assays.
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC | Source |
|---|---|---|---|
| β-Amino alcohol | EGFR Kinase | 12 nM | |
| Diol polymer | Drug delivery | N/A |
Research Advancements and Future Directions
Recent studies highlight its utility in:
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Bioconjugation: Epoxide-directed protein labeling.
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Materials Science: Cross-linking agent in epoxy resins.
Challenges include optimizing stereoselective synthesis and reducing reliance on hazardous reagents like mCPBA. Computational modeling (e.g., DFT) is proposed to predict reaction pathways and regioselectivity.
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